molecular formula C16H14BrIO B12607566 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918304-51-5

1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene

Cat. No.: B12607566
CAS No.: 918304-51-5
M. Wt: 429.09 g/mol
InChI Key: AIUUKEHFQIWTOR-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene is a complex organic compound that features both bromine and iodine substituents on a benzene ring, along with an ether linkage to a phenylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative followed by the introduction of the phenylbutenyl group through etherification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and iodine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In chemical reactions, the presence of both bromine and iodine atoms allows for selective reactivity, enabling precise modifications to the molecule. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-iodobenzene: Lacks the phenylbutenyl group, making it less complex.

    1-Iodo-3-bromo-2-methoxybenzene: Similar structure but with a methoxy group instead of the phenylbutenyl group.

    1-Bromo-3-iodo-2-phenoxybenzene: Contains a phenoxy group instead of the phenylbutenyl group.

Uniqueness

1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene is unique due to the combination of bromine and iodine substituents along with the phenylbutenyl ether linkage

Properties

CAS No.

918304-51-5

Molecular Formula

C16H14BrIO

Molecular Weight

429.09 g/mol

IUPAC Name

1-bromo-3-iodo-2-(2-phenylbut-2-enoxy)benzene

InChI

InChI=1S/C16H14BrIO/c1-2-12(13-7-4-3-5-8-13)11-19-16-14(17)9-6-10-15(16)18/h2-10H,11H2,1H3

InChI Key

AIUUKEHFQIWTOR-UHFFFAOYSA-N

Canonical SMILES

CC=C(COC1=C(C=CC=C1I)Br)C2=CC=CC=C2

Origin of Product

United States

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